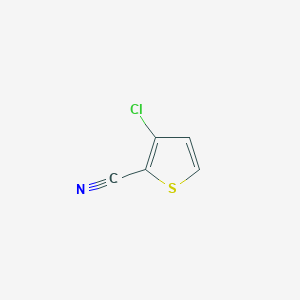

3-Chlorothiophene-2-carbonitrile

Descripción

BenchChem offers high-quality 3-Chlorothiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorothiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chlorothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-4-1-2-8-5(4)3-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGDDWCTBDGPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373902 | |

| Record name | 3-Chloro-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-67-9 | |

| Record name | 3-Chloro-2-cyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Chlorothiophene-2-carbonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its known physical characteristics, reactivity, and spectral properties, along with a detailed experimental protocol for its synthesis.

Core Physical and Chemical Properties

Quantitative data for 3-Chlorothiophene-2-carbonitrile is summarized below. Due to the limited availability of experimental data, some values are predicted and should be considered with appropriate caution.

Table 1: Physical Properties of 3-Chlorothiophene-2-carbonitrile

| Property | Value | Source/Notes |

| CAS Number | 147123-67-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₂ClNS | [3][4] |

| Molecular Weight | 143.6 g/mol | [1][4] |

| Boiling Point | 243.7 °C at 760 mmHg | [6][7] |

| Density | 1.42 g/cm³ | [6][7] |

| Flash Point | 101.2 °C | [6][7] |

| Physical Form | Solid | [1] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H311: Toxic in contact with skin | P264: Wash skin thoroughly after handling |

| H331: Toxic if inhaled | P270: Do not eat, drink or smoke when using this product |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P405: Store locked up | |

| P501: Dispose of contents/container to an approved waste disposal plant |

Note: This safety information is based on supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this compound.

Reactivity and Chemical Behavior

3-Chlorothiophene-2-carbonitrile is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of the thiophene ring, the chloro substituent, and the nitrile group.

-

Nucleophilic Substitution: The chlorine atom on the thiophene ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

-

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack, though the electron-withdrawing nature of the nitrile and chloro groups can influence the position and rate of substitution.

-

Nitrile Group Chemistry: The carbonitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide, reduction to an amine, or participate in cycloaddition reactions.

This combination of reactive sites makes 3-Chlorothiophene-2-carbonitrile a valuable building block for the synthesis of more complex heterocyclic systems, including those with potential applications in pharmaceuticals and materials science.[8]

Experimental Protocols

Synthesis of 3-Chlorothiophene-2-carbonitrile from 3-Chlorothiophene-2-carboxamide

A common method for the synthesis of nitriles is the dehydration of the corresponding primary amide. A general and effective procedure for the dehydration of heterocyclic carboxamides involves the use of cyanuric chloride and a tertiary amine base in an appropriate solvent.

Materials:

-

3-Chlorothiophene-2-carboxamide

-

Cyanuric chloride

-

Triethylamine (or other suitable tertiary amine)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 3-chlorothiophene-2-carboxamide in anhydrous dichloromethane.

-

Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Add triethylamine to the flask. Through the dropping funnel, add a solution of cyanuric chloride in anhydrous dichloromethane dropwise over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 3-Chlorothiophene-2-carbonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

References

- 1. 3-Chlorothiophene-2-carbonitrile | 147123-67-9 [sigmaaldrich.com]

- 2. 147123-67-9|3-Chlorothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 3. Synthonix, Inc > 147123-67-9 | 3-Chlorothiophene-2-carbonitrile [synthonix.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. parchem.com [parchem.com]

- 6. 3-Chlorothiophene-2-carbonitrile147123-67-9,Purity97%_Xinyi Kaiwu Chemical Technology Co., Ltd. [molbase.com]

- 7. Page loading... [guidechem.com]

- 8. Buy 3-Chlorothiophene-2-carbonitrile | 147123-67-9 [smolecule.com]

In-Depth Technical Guide: 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and cyano groups on the thiophene ring, make it a valuable precursor for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Chlorothiophene-2-carbonitrile is presented in the table below. It is important to note that while some data is available for the closely related 3-chlorothiophene-2-carboxylic acid, specific experimental values for the nitrile are not extensively reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 147123-67-9 | N/A |

| Molecular Formula | C₅H₂ClNS | [1] |

| Molecular Weight | 143.59 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in many common organic solvents (predicted) | N/A |

Synthesis and Experimental Protocols

A plausible synthetic route starting from the more extensively documented 3-chlorothiophene-2-carboxylic acid is outlined below.

Logical Synthesis Workflow

Caption: Plausible synthetic pathway to 3-Chlorothiophene-2-carbonitrile.

Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic acid

A detailed protocol for the synthesis of the precursor, 3-chlorothiophene-2-carboxylic acid, has been reported and is adapted here.[2]

Materials:

-

3-hydroxy-2-methoxycarbonyl-thiophene

-

Phosphorus pentachloride (PCl₅)

-

Carbon tetrachloride (CCl₄), absolute

-

Sodium bicarbonate (NaHCO₃)

-

Activated carbon

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and bring the solution to a boil.[2]

-

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.[2]

-

Reflux the mixture for 13 hours.[2]

-

Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.[2]

-

Cool the residue and cautiously add 450 ml of water dropwise.[2]

-

Heat the mixture to boiling and then allow it to cool.[2]

-

Filter the resulting precipitate and boil it with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.[2]

-

Filter off the activated carbon and acidify the cooled filtrate with hydrochloric acid to precipitate the product.[2]

-

The resulting 3-chlorothiophene-2-carboxylic acid has a reported melting point of 185-186 °C.[2]

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. |

| ¹³C NMR | Signals for the five carbons of the thiophene ring and the nitrile carbon. The nitrile carbon would be expected in the range of 115-125 ppm. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2220-2260 cm⁻¹.[3][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Research and Drug Development

Thiophene derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[5] While specific biological data for 3-Chlorothiophene-2-carbonitrile is limited in the available literature, its structural features suggest its potential as a precursor for various biologically active molecules.

Potential as a Synthetic Intermediate

The presence of the chloro and cyano functionalities allows for a variety of chemical transformations, making 3-Chlorothiophene-2-carbonitrile a versatile intermediate.

Caption: Potential derivatization pathways for 3-Chlorothiophene-2-carbonitrile.

Reported Biological Activities of Related Thiophene Derivatives

-

Acetylcholinesterase Inhibition: A series of thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease.[5][6]

-

Antitubercular Agents: Thiophene derivatives have been investigated as potential antitubercular agents.[7]

-

Antimicrobial and Antioxidant Activity: Certain benzothiophene derivatives have shown promising antimicrobial and antioxidant properties.[8]

Safety Information

While a specific Safety Data Sheet (SDS) for 3-Chlorothiophene-2-carbonitrile was not found, the safety information for the related 3-chlorothiophene-2-carboxylic acid indicates that it is a combustible solid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Chlorothiophene-2-carbonitrile is a chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and material science applications. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural relationship to other well-characterized thiophene derivatives provides a strong basis for its synthetic utility. Further research into the synthesis, characterization, and biological evaluation of 3-Chlorothiophene-2-carbonitrile and its derivatives is warranted to fully explore its potential.

References

- 1. parchem.com [parchem.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Molecular Structure of 3-Chlorothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a heterocyclic organic compound with the chemical formula C₅H₂ClNS.[1][2][3] As a substituted thiophene, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to be important building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[4][5][6] The presence of both a chloro and a nitrile substituent on the thiophene ring suggests a unique electronic profile and reactivity, making it a valuable intermediate for further chemical transformations. This guide provides a comprehensive overview of the molecular structure, spectroscopic characteristics, and a plausible synthetic route for 3-Chlorothiophene-2-carbonitrile, alongside its potential applications in drug discovery.

Molecular Structure and Properties

The molecular structure of 3-Chlorothiophene-2-carbonitrile consists of a five-membered thiophene ring substituted at the 2-position with a nitrile group (-C≡N) and at the 3-position with a chlorine atom.

Table 1: General Properties of 3-Chlorothiophene-2-carbonitrile

| Property | Value | Reference |

| CAS Number | 147123-67-9 | [1][2][7][8] |

| Molecular Formula | C₅H₂ClNS | [1][2][3] |

| Molecular Weight | 143.59 g/mol | [1][3] |

| SMILES | N#CC1=C(Cl)C=CS1 | [2] |

Spectroscopic Data (Estimated)

Table 2: Estimated Spectroscopic Data for 3-Chlorothiophene-2-carbonitrile

| Spectroscopy | Characteristic Feature | Estimated Chemical Shift/Frequency |

| ¹H NMR | Thiophene ring protons (H4, H5) | δ 7.0 - 7.5 ppm |

| ¹³C NMR | Nitrile carbon (-CN) | δ 110 - 120 ppm |

| Thiophene ring carbons | δ 120 - 140 ppm | |

| IR Spectroscopy | Nitrile stretch (-C≡N) | 2220 - 2240 cm⁻¹ |

| C-Cl stretch | 600 - 800 cm⁻¹ | |

| Thiophene ring vibrations | ~1400 cm⁻¹, ~1500 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 143/145 (due to ³⁵Cl/³⁷Cl isotopes) |

Experimental Protocols

Synthesis of 3-Chlorothiophene-2-carbonitrile

A plausible synthetic route to 3-Chlorothiophene-2-carbonitrile can be adapted from established methods for the synthesis of halogenated thiophenes and the introduction of nitrile groups.[11][12][13][14] A common approach involves the Sandmeyer-like reaction from an amino-substituted precursor.

Experimental Workflow for Synthesis

References

- 1. scbt.com [scbt.com]

- 2. Synthonix, Inc > 147123-67-9 | 3-Chlorothiophene-2-carbonitrile [synthonix.com]

- 3. 147123-67-9 | MFCD03408005 | 3-Chlorothiophene-2-carbonitrile [aaronchem.com]

- 4. benchchem.com [benchchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. 147123-67-9|3-Chlorothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Chlorothiophene-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization.

Executive Summary

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 3-Chlorothiophene-2-carbonitrile.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.7 - 7.9 | Doublet | ~5.5 | H-5 |

| ~7.2 - 7.4 | Doublet | ~5.5 | H-4 |

Note: Predicted values are based on the analysis of similar thiophene derivatives. The actual solvent used will influence the precise chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 138 | C-5 |

| ~130 - 133 | C-4 |

| ~128 - 131 | C-3 (Cl-substituted) |

| ~114 - 117 | C-2 (CN-substituted) |

| ~112 - 115 | -C≡N |

Note: These are estimated chemical shifts. The carbon attached to the chlorine (C-3) and the carbon bearing the nitrile group (C-2) are significantly influenced by these substituents.

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 - 2240 | Strong | C≡N stretch |

| ~1520 - 1550 | Medium | C=C stretch (thiophene ring) |

| ~1400 - 1450 | Medium | C=C stretch (thiophene ring) |

| ~1000 - 1050 | Medium | C-Cl stretch |

| ~830 - 860 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 116 | Medium | [M-HCN]⁺ |

| 108 | Medium | [M-Cl]⁺ |

| 82 | Medium | [C₄H₂S]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chlorothiophene-2-carbonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Referencing: Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix ~1-2 mg of the sample with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Chlorothiophene-2-carbonitrile.

Caption: Workflow for the spectroscopic characterization of 3-Chlorothiophene-2-carbonitrile.

An In-depth Technical Guide to the Solubility of 3-Chlorothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorothiophene-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive analysis based on its chemical structure, qualitative information for related compounds, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Introduction to 3-Chlorothiophene-2-carbonitrile

3-Chlorothiophene-2-carbonitrile, with the CAS number 59434-29-8, is a halogenated thiophene derivative. Its structure, featuring a thiophene ring substituted with a chloro and a cyano group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity and the polarity of the solvent.[1][2] The structure of 3-Chlorothiophene-2-carbonitrile contains both a somewhat polar nitrile group and a less polar chlorothiophene ring. Thiophene itself is generally insoluble in water but soluble in organic solvents such as ether and alcohol.[3][4] For a structurally related compound, 3-Chlorothiophene-2-carboxylic acid, it is reported to be sparingly soluble in DMSO and slightly soluble in methanol.[5]

Given these points, it can be predicted that 3-Chlorothiophene-2-carbonitrile will exhibit:

-

Low solubility in polar protic solvents like water. The presence of the nonpolar chlorothiophene backbone is likely to dominate over the polarity of the nitrile group.

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Good solubility in common organic solvents with intermediate to low polarity, including dichloromethane, chloroform, ethyl acetate, and acetone.

-

Limited solubility in nonpolar solvents like hexane and other aliphatic hydrocarbons.

The following table summarizes the predicted qualitative solubility of 3-Chlorothiophene-2-carbonitrile in a range of common laboratory solvents. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Predicted Solubility | Rationale |

| Water | Poor | The nonpolar chlorothiophene ring likely dominates.[3][4] |

| Methanol | Slight to Moderate | The nitrile group may allow for some interaction.[5] |

| Ethanol | Slight to Moderate | Similar to methanol, with a slightly less polar character. |

| Acetone | Moderate to Good | A polar aprotic solvent capable of dissolving moderately polar compounds. |

| Dichloromethane | Good | A common solvent for a wide range of organic compounds. |

| Chloroform | Good | Similar in properties to dichloromethane. |

| Ethyl Acetate | Moderate to Good | A moderately polar solvent. |

| Hexane | Poor | A nonpolar solvent, unlikely to dissolve the moderately polar solute. |

| Dimethyl Sulfoxide (DMSO) | Moderate to Good | A highly polar aprotic solvent known for its broad solvency.[5] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for several widely accepted techniques for determining the solubility of a solid compound in a liquid solvent.

The determination of solubility typically follows a general workflow, which helps in selecting the appropriate method and ensuring accurate results.

Caption: General workflow for experimental solubility determination.

The shake-flask method is a widely used and reliable technique for determining thermodynamic (equilibrium) solubility.[6][7]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Protocol:

-

Preparation: Add an excess amount of 3-Chlorothiophene-2-carbonitrile to a flask containing a known volume of the chosen solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of 3-Chlorothiophene-2-carbonitrile in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.[8][9][10]

Principle: A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the experimental sample is then determined by comparing its peak area to the calibration curve.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of 3-Chlorothiophene-2-carbonitrile of known concentrations in a suitable solvent (mobile phase is often a good choice).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the saturated solution obtained from the solubility experiment with a known volume of solvent to bring the concentration within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC and record the peak area for 3-Chlorothiophene-2-carbonitrile.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

The gravimetric method is a simple and direct way to determine solubility, particularly for non-volatile solutes.[11][12][13][14]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Protocol:

-

Sample Collection: Carefully pipette a precise volume of the clear saturated solution (obtained from the shake-flask method) into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point until a constant weight is achieved.

-

Weighing: After cooling the dish to room temperature in a desiccator, weigh it accurately.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be calculated as mass per volume (e.g., g/100 mL).

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.

Principle: Similar to the HPLC method, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at a specific wavelength (λmax). The concentration of the saturated solution is then determined from its absorbance.[15][16]

Protocol:

-

Determine λmax: Scan a dilute solution of 3-Chlorothiophene-2-carbonitrile in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation and Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.

-

Sample Analysis: Dilute the saturated solution with a known factor to ensure its absorbance falls within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to find the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Logical Relationships in Method Selection

The choice of experimental method for solubility determination depends on several factors, including the expected solubility range, the physicochemical properties of the compound, and the available analytical instrumentation.

Caption: Decision tree for selecting a solubility determination method.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. scirp.org [scirp.org]

- 16. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Chlorothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive nitrile group adjacent to a chloro substituent on a thiophene ring, provides a gateway to a diverse array of fused heterocyclic systems and functionalized thiophenes. This guide delves into the core reactivity of the nitrile group in this molecule, providing a comprehensive overview of its transformations into valuable chemical entities. The insights provided herein are crucial for professionals engaged in the design and synthesis of novel therapeutic agents and functional organic materials.

The electron-withdrawing nature of both the chlorine atom and the nitrile group influences the electron density of the thiophene ring, rendering the nitrile carbon susceptible to nucleophilic attack and facilitating various cyclization reactions. This document will explore key reactions of the nitrile functionality, including its role as a precursor to thieno[2,3-d]pyrimidines, its hydrolysis to carboxylic acids and amides, its reduction to primary amines, and its participation in cycloaddition reactions.

Key Reactions of the Nitrile Group

The nitrile group in 3-Chlorothiophene-2-carbonitrile is a key functional handle for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

One of the most important applications of 2-amino-3-cyanothiophene derivatives, including the chloro-substituted analog, is their use as precursors for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a common scaffold in a multitude of biologically active molecules. The synthesis typically proceeds via the Gewald reaction to form a 2-aminothiophene-3-carbonitrile, which is then cyclized with a one-carbon synthon.

The general pathway for the synthesis of 4-aminothieno[2,3-d]pyrimidines involves the reaction of a 2-aminothiophene-3-carbonitrile with reagents like formamide.[1]

Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis

Caption: Synthetic route to 4-amino-5-chlorothieno[2,3-d]pyrimidines.

Experimental Protocols:

Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-3-cyanothiophene derivative | Formamide, heat (conventional) | 4-Aminothieno[2,3-d]pyrimidine derivative | Good | [3] |

| 2-Amino-3-cyanothiophene derivative | Formamide, microwave irradiation | 4-Aminothieno[2,3-d]pyrimidine derivative | High | [2] |

| 2-aminothiophene-3-carbonitrile | Aryl or arylalkyl nitriles, dry HCl gas, dioxane | 4-amino-thienopyrimidines | Not specified | [1] |

Protocol 1: Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide (Conventional Heating)

-

A mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated to 150-160 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-aminothieno[2,3-d]pyrimidine.[3]

Protocol 2: Microwave-Assisted Cyclization with Formamide

-

A mixture of the 2-aminothiophene-3-carbonitrile (1 equivalent) and formamide is placed in a microwave-safe reaction vessel.

-

The mixture is subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 2-10 minutes).[2]

-

After cooling, the product is isolated by filtration, washed with water, and purified by recrystallization.

Hydrolysis of the Nitrile Group

The nitrile group of 3-Chlorothiophene-2-carbonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. These transformations are fundamental in organic synthesis, providing access to other important functional groups.

Reaction Pathway for Nitrile Hydrolysis

Caption: Hydrolysis of the nitrile group to amide and carboxylic acid.

Experimental Protocols:

Detailed experimental data for the hydrolysis of 3-Chlorothiophene-2-carbonitrile is limited. However, general procedures for nitrile hydrolysis can be adapted. The synthesis of the corresponding carboxamide has been reported, although the direct starting material was not the nitrile.[4] The hydrolysis to the carboxylic acid has been achieved from a different precursor.[5]

Table 2: Hydrolysis Products of Thiophene-2-carbonitrile Derivatives

| Product | Precursor | Reagents and Conditions | Yield (%) | Reference |

| 3-Chlorothiophene-2-carboxamide | Methyl 3-amino-2-thiophenecarboxylate (multi-step) | Not applicable for direct hydrolysis | - | [4] |

| 3-Chlorothiophene-2-carboxylic acid | 3-hydroxy-2-methoxycarbonyl-thiophene | 1. PCl5, CCl4, reflux; 2. H2O, heat | Not specified | [5] |

Protocol 3: General Procedure for Acid-Catalyzed Hydrolysis to Carboxylic Acid

-

3-Chlorothiophene-2-carbonitrile is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and the product is isolated by extraction with a suitable organic solvent.

-

The organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4) and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

-

Purification is achieved by recrystallization.

Protocol 4: General Procedure for Base-Catalyzed Hydrolysis to Carboxamide (Partial Hydrolysis)

-

3-Chlorothiophene-2-carbonitrile is treated with a controlled amount of a base, such as sodium hydroxide, in a suitable solvent (e.g., ethanol/water mixture) at a moderate temperature.

-

Careful monitoring of the reaction is crucial to prevent over-hydrolysis to the carboxylic acid.

-

Once the reaction is complete, the mixture is neutralized and the product is extracted.

-

The crude carboxamide is purified by column chromatography or recrystallization.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a route to 3-chloro-2-(aminomethyl)thiophene. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Reduction of Nitrile to Primary Amine

Caption: Reduction of the nitrile group to a primary amine.

Experimental Protocols:

Specific protocols for the reduction of 3-Chlorothiophene-2-carbonitrile are not well-documented in the readily available literature. The following are general procedures for nitrile reduction.

Table 3: Reduction of Nitriles to Primary Amines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Organic Nitrile | LiAlH4 in THF or Et2O, followed by aqueous workup | Primary Amine | High | General |

| Organic Nitrile | H2, Catalyst (e.g., Pd/C, PtO2, Raney Ni), solvent, pressure | Primary Amine | Variable | [6] |

Protocol 5: Reduction with Lithium Aluminum Hydride (LiAlH4)

-

To a stirred suspension of LiAlH4 in anhydrous tetrahydrofuran (THF) or diethyl ether, a solution of 3-Chlorothiophene-2-carbonitrile in the same solvent is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to give the crude primary amine, which can be purified by distillation or chromatography.

Protocol 6: Catalytic Hydrogenation

-

A solution of 3-Chlorothiophene-2-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or acetic acid) is placed in a hydrogenation vessel containing a catalyst (e.g., Palladium on carbon, Platinum oxide, or Raney Nickel).

-

The vessel is pressurized with hydrogen gas and the mixture is shaken or stirred at a specified temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting primary amine can be purified by distillation or by conversion to a salt followed by recrystallization.[6]

Cycloaddition Reactions: Synthesis of Tetrazoles

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. This reaction is a powerful tool for the synthesis of highly functionalized heterocyclic compounds. The reaction of 2-amino-3-cyanothiophene derivatives with sodium azide in the presence of a Lewis acid like zinc chloride has been reported to yield tetrazolyl-thiophene derivatives.[7]

[3+2] Cycloaddition with Azide

Caption: Synthesis of tetrazolyl-thiophenes via [3+2] cycloaddition.

Experimental Protocols:

While a specific protocol for 3-Chlorothiophene-2-carbonitrile is not detailed, the following general procedure for related compounds can be adapted.

Table 4: Synthesis of Tetrazolyl-thiophene Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Amino-4-phenylthiophene-3-carbonitrile | Sodium azide, Zinc chloride | 4-Phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine | Not specified | [7] |

| 4-Amino-3-cyano-5-(4-(1H-tetrazol-1-yl)benzoyl)-2-(phenylamino)thiophene | (Starting from a different precursor) | Not applicable | 76.5 | [8] |

Protocol 7: Synthesis of Tetrazolyl-thiophenes

-

To a solution of the 2-amino-3-cyanothiophene derivative in a suitable solvent such as N,N-dimethylformamide (DMF), sodium azide and a Lewis acid (e.g., zinc chloride or ammonium chloride) are added.

-

The reaction mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into water.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.[7]

Conclusion

The nitrile group in 3-Chlorothiophene-2-carbonitrile is a highly versatile functional group that serves as a linchpin for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in cyclization, hydrolysis, reduction, and cycloaddition reactions makes it an invaluable precursor in the fields of drug discovery and materials science. The methodologies outlined in this guide, while often based on closely related analogues due to the scarcity of specific data for the title compound, provide a solid foundation for researchers to explore the rich chemistry of this important building block. Further investigation into the specific reaction conditions and optimization for 3-Chlorothiophene-2-carbonitrile will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. 3-CHLOROTHIOPHENE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 7. sciforum.net [sciforum.net]

- 8. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Halogenation on the Electronic Properties of Thiophenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of halogenated thiophenes, a class of compounds with significant potential in organic electronics and drug discovery. The introduction of halogens (Fluorine, Chlorine, Bromine, and Iodine) onto the thiophene ring system provides a powerful tool to modulate their electronic characteristics, thereby fine-tuning their functionality for specific applications. This document details the impact of halogenation on key electronic parameters, outlines the experimental methodologies for their characterization, and explores the implications of these properties in the context of drug design and development.

Core Electronic Properties of Halogenated Thiophenes

The electronic behavior of halogenated thiophenes is primarily dictated by the interplay of the inductive and resonance effects of the halogen substituents, as well as their position on the thiophene ring. These effects directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and consequently, properties like charge carrier mobility and conductivity.

Halogenation generally leads to a lowering of both HOMO and LUMO energy levels due to the inductive electron-withdrawing nature of halogens. This can enhance the stability of the molecules and improve their resistance to oxidation.[1] The extent of this effect varies down the halogen group, with fluorine having the strongest inductive effect.

The following tables summarize key electronic properties of various halogenated thiophenes reported in the literature.

Table 1: HOMO, LUMO, and Band Gap Energies of Halogenated Thiophenes

| Compound | Halogen | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Poly(3-hexylthiophene) (P3HT) | - | - | -5.69 | -1.34 | 4.35[1] |

| Iodine doped P3HT | I | - | - | - | 3.519[1] |

| Fluorine doped P3HT | F | - | - | - | 3.545[1] |

| Chlorine doped P3HT | Cl | - | - | 3.626[1] | |

| Bromine doped P3HT | Br | - | - | 3.85[1] | |

| Polythiophene (PT) | - | - | 4.61[2] | 5.84[2] | 1.23[2] |

| Poly(3-thiophene acetic acid) (P3TAA) | - | - | 4.25[2] | 5.34[2] | 1.08[2] |

Table 2: Charge Carrier Mobility of Halogenated Thiophene-Based Materials

| Material | Halogen | Device Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Poly(3-hexylthiophene) (P3HT) | - | OFET | 10⁻² - 10⁻¹[3] | - |

| Fibrillar RR-P3HT | - | OFET | 10⁻² - 10⁻¹[3] | - |

| Iodine doped P3HT | I | - | Varies | Varies |

| Fluorine doped P3HT | F | - | Varies | Varies |

| Chlorine doped P3HT | Cl | - | Varies | Varies |

| Bromine doped P3HT | Br | - | Varies | Varies |

Experimental Protocols for Characterization

Accurate characterization of the electronic properties of halogenated thiophenes is crucial for understanding their behavior and predicting their performance in various applications. The following sections provide detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[2][4][5]

Methodology:

-

Solution Preparation: Dissolve the halogenated thiophene derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back. The resulting current is measured as a function of the applied potential.

-

Data Analysis:

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple which has a known energy level of -4.8 eV relative to the vacuum level:[4]

-

E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

-

-

UV-Visible Spectroscopy for Band Gap Determination

UV-Visible spectroscopy measures the absorption of light by a sample as a function of wavelength. For semiconducting materials, the onset of absorption corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing an estimation of the optical band gap.[6][7][8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the halogenated thiophene in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran). For thin films, the material is deposited on a transparent substrate (e.g., quartz).

-

Measurement: Record the absorption spectrum of the sample over a range of wavelengths, typically from 200 to 800 nm. A blank spectrum of the solvent or substrate is also recorded for baseline correction.

-

Data Analysis (Tauc Plot):

-

Convert the absorption data to (αhν)^(1/n) versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and n is a factor that depends on the nature of the electronic transition (n=1/2 for direct allowed transitions, common in organic semiconductors).

-

The band gap (Eg) is determined by extrapolating the linear portion of the Tauc plot to the x-axis (where (αhν)^(1/n) = 0).[7]

-

Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility Measurement

OFETs are three-terminal devices that allow for the direct measurement of charge carrier mobility in a semiconducting material.[9][10][11]

Methodology:

-

Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate thoroughly.

-

Source-Drain Electrode Deposition: Pattern the source and drain electrodes (typically gold) onto the SiO₂ surface using photolithography and thermal evaporation.

-

Semiconductor Deposition: Deposit a thin film of the halogenated thiophene semiconductor onto the substrate, covering the channel region between the source and drain electrodes. This can be done via solution-based techniques like spin-coating or drop-casting, or by vacuum thermal evaporation.[10][11][12]

-

Device Characterization:

-

Measure the output characteristics (drain current, I_d, vs. drain-source voltage, V_ds) at different gate-source voltages (V_gs).

-

Measure the transfer characteristics (I_d vs. V_gs) at a constant V_ds.

-

The charge carrier mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime using the following equation:

-

I_d = (μ * C_i * W) / (2 * L) * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.

-

-

Implications for Drug Development

The electronic properties of halogenated thiophenes have significant implications for their potential use in drug development. Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins.[13][14][15][16] The strength and directionality of these bonds are influenced by the electronic properties of the halogenated molecule.

The introduction of halogens can modulate a drug candidate's:

-

Binding Affinity and Selectivity: Halogen bonds can provide additional, specific interactions with a biological target, potentially increasing binding affinity and selectivity.[13][16] The electron-withdrawing nature of halogens can create a "sigma-hole," a region of positive electrostatic potential on the halogen atom, which facilitates this interaction.[14][15]

-

Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug can be tuned by halogenation, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[17]

-

Quantitative Structure-Activity Relationships (QSAR): The electronic parameters of halogenated thiophenes can be used in QSAR studies to build predictive models that relate chemical structure to biological activity, aiding in the rational design of more potent and selective drug candidates.[18][19][20][21]

Conclusion

Halogenation of thiophenes provides a versatile strategy for tuning their electronic properties, making them highly promising materials for both organic electronics and drug discovery. A thorough understanding of the structure-property relationships, facilitated by the experimental techniques outlined in this guide, is essential for the rational design of novel halogenated thiophene derivatives with tailored functionalities. The ability to systematically modulate HOMO/LUMO levels, band gaps, and charge transport characteristics, coupled with the unique potential for halogen bonding in biological systems, positions halogenated thiophenes at the forefront of advanced materials research.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method | Scientific.Net [scientific.net]

- 3. orbi.umons.ac.be [orbi.umons.ac.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. ossila.com [ossila.com]

- 10. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciencedaily.com [sciencedaily.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. longdom.org [longdom.org]

- 19. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

- 21. repository.brieflands.com [repository.brieflands.com]

The Pharmacological Potential of Thiophene Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene carbonitrile derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Thiophene carbonitrile derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of various thiophene carbonitrile derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below.

| Compound ID/Series | Cancer Cell Line | Cancer Type | IC50 (µM) | GI50 (nM) | Reference |

| Thienopyrimidine Series | |||||

| 3b | HepG2 | Liver Cancer | 3.105 ± 0.14 | [1] | |

| 3b | PC-3 | Prostate Cancer | 2.15 ± 0.12 | [1] | |

| Thieno[3,2-b]pyrrole Series | |||||

| 4c | HepG2 | Liver Cancer | 3.023 ± 0.12 | [1] | |

| 4c | PC-3 | Prostate Cancer | 3.12 ± 0.11 | [1] | |

| Benzo[b]thiophene Acrylonitrile Analogs | |||||

| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | CCRF-CEM | Leukemia | 10.0 | ||

| 5 | HL-60(TB) | Leukemia | 10.0 | ||

| 5 | K-562 | Leukemia | 10.0 | ||

| 5 | MOLT-4 | Leukemia | 10.0 | ||

| 5 | RPMI-8226 | Leukemia | 10.0 | ||

| 5 | SR | Leukemia | 10.0 | ||

| Thiouracil Carbonitrile Derivatives | |||||

| 6b | MCF-7 | Breast Cancer | Potent Activity | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Thiophene carbonitrile derivative stock solution (in DMSO)

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene carbonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for another 24-72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Anticancer Activity

Thiophene carbonitrile derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1.3.1. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiophene derivatives have been identified as inhibitors of VEGFR-2.

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including thiophene carbonitrile derivatives, function by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Thiophene carbonitrile derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiophene carbonitrile derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID/Series | Microorganism | Type | MIC (µg/mL) | Reference |

| Thiophene Derivatives | ||||

| 7 | Pseudomonas aeruginosa | Gram-negative Bacteria | More potent than gentamicin | [3][4] |

| 9b | Fungi Species | Fungi | 100% inhibition | |

| 10 | Fungi Species | Fungi | 100% inhibition | |

| Benzo[b]thiophene Analogs | ||||

| 4 | Colistin-Resistant A. baumannii | Gram-negative Bacteria | 16-32 (MIC50) | |

| 5 | Colistin-Resistant A. baumannii | Gram-negative Bacteria | 16-32 (MIC50) | |

| 8 | Colistin-Resistant A. baumannii | Gram-negative Bacteria | 16-32 (MIC50) | |

| 4 | Colistin-Resistant E. coli | Gram-negative Bacteria | 8-32 (MIC50) | |

| 5 | Colistin-Resistant E. coli | Gram-negative Bacteria | 8-32 (MIC50) | |

| 8 | Colistin-Resistant E. coli | Gram-negative Bacteria | 8-32 (MIC50) |

Experimental Protocols for Antimicrobial Susceptibility Testing

2.2.1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

-

Synthesized thiophene carbonitrile analogs

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole) as positive controls

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2.2.2. Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay for antimicrobial activity.

Materials:

-

Synthesized thiophene carbonitrile analogs

-

Bacterial/fungal strains

-

Mueller-Hinton Agar (MHA) or appropriate agar medium

-

Petri dishes

-

Sterile cork borer

Procedure:

-

Plate Preparation: Prepare agar plates by pouring the sterile molten agar medium into Petri dishes and allowing it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the test compound solution (at a known concentration) into each well.

-

Controls: Include wells with a standard antibiotic (positive control) and the solvent used to dissolve the compounds (negative control).

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Antimicrobial Action

One of the primary targets for antimicrobial agents is the bacterial cell wall, a structure essential for bacterial survival and integrity. Thiophene derivatives may interfere with the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant public health challenge. Thiophene carbonitrile derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.[5]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiophene derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |

| 2TCN | Albumin denaturation | 25 µg | 32 | [6] |

| 2TCN | Albumin denaturation | 50 µg | 38 | [6] |

| 2TCN | Albumin denaturation | 100 µg | 46 | [6] |

| 2TCN | Albumin denaturation | 200 µg | 60 | [6] |

| 1c | Carrageenan-induced paw edema | - | Maximum inhibitory activity | |

| 6CN10 | Carrageenan-induced peritonitis | 25, 50, 100 mg/kg | Inhibition of neutrophil migration | |

| 15 | Carrageenan-induced paw edema | 50 mg/kg | 58.46 |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening anti-inflammatory drugs.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Carrageenan solution (1% w/v in sterile 0.9% saline)

-

Thiophene carbonitrile derivative

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.9% saline or appropriate solvent)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: House the animals in standard cages with free access to food and water and allow them to acclimatize for at least one week before the experiment.

-

Animal Grouping: On the day of the experiment, weigh and randomly divide the rats into groups (n=6 per group): Vehicle Control, Test Compound group(s), and Positive Control group.

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the respective compounds (vehicle, test compound, or positive control) via oral gavage one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the mean edema for each group at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

COX and LOX Inflammatory Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.

Synthesis of Thiophene Carbonitrile Derivatives

The Gewald synthesis is a versatile and widely used method for the preparation of 2-aminothiophene-3-carbonitriles, the core scaffold of many biologically active derivatives.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Ethanol

-

Morpholine or Diethylamine (catalyst)

-

Round-bottom flask

-

Stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

-

Catalyst Addition: Stir the mixture at room temperature and slowly add a catalytic amount of morpholine or diethylamine to the suspension.

-

Reaction Monitoring: Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Upon completion of the reaction, the product often precipitates from the solution.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Structure-Activity Relationships (SAR)

The biological activity of thiophene carbonitrile derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][8]

-

Anticancer Activity: The presence of specific aromatic and heterocyclic moieties attached to the core scaffold can significantly influence cytotoxicity and the mechanism of action. For instance, in some series, electron-withdrawing groups on a phenyl ring attached to the thiophene nucleus have been shown to enhance anticancer activity.[9][10]

-

Antimicrobial Activity: The introduction of appropriate substituent groups at various positions of the thiophene ring can enhance antibacterial and antifungal activities.[3][11][12] For example, certain substitutions can increase the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

-

Anti-inflammatory Activity: The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with anti-inflammatory activity, particularly through the inhibition of COX and LOX enzymes.[5][13]

Conclusion

Thiophene carbonitrile derivatives represent a privileged scaffold in drug discovery, exhibiting a remarkable range of biological activities. Their synthetic accessibility, coupled with the potential for diverse functionalization, allows for the creation of large libraries of compounds for screening and optimization. The data and protocols presented in this guide provide a solid foundation for researchers to explore and develop novel thiophene carbonitrile-based therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of more potent and selective drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Chlorothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Chlorothiophene-2-carbonitrile (CAS No. 147123-67-9). Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related substituted thiophenes to provide a thorough understanding of the potential hazards and safe handling practices.

Hazard Identification and Classification

3-Chlorothiophene-2-carbonitrile is classified as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed or inhaled.[1] The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, assuming it possesses hazards similar to related compounds.

GHS Classification:

Based on data for analogous compounds such as 3-chlorothiophene, the following GHS classifications are anticipated[2]:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Signal Word: Warning[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties